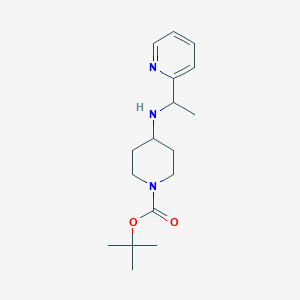

![molecular formula C25H23N3O3S B2868998 N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-39-0](/img/structure/B2868998.png)

N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

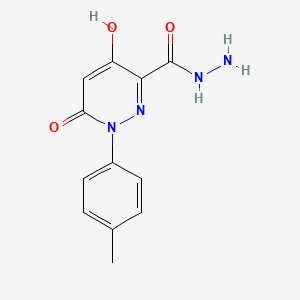

Descripción

Indole derivatives are a class of compounds that have a wide range of biological activities . They are often used in the development of new drugs due to their diverse pharmacological properties .

Synthesis Analysis

The synthesis of indole derivatives often involves coupling reactions . For example, a compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Aplicaciones Científicas De Investigación

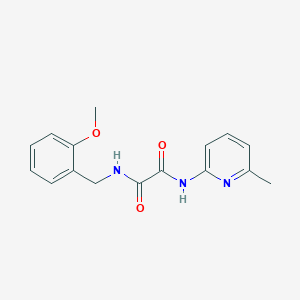

Synthesis and Molecular Docking

Research often explores the synthesis of complex organic compounds and evaluates their interactions with biological targets through molecular docking studies. For example, the synthesis and characterization of novel compounds for their potential antibacterial properties have been a subject of study, where molecular docking helps predict the efficacy of these compounds against specific bacterial proteins (Ravichandiran, Premnath, & Vasanthkumar, 2015).

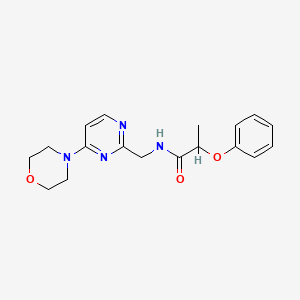

Nanoparticle Synthesis and Characterization

Compounds with similar chemical frameworks have been utilized in the synthesis of nanoparticles, offering a gateway to applications in materials science. For instance, the synthesis, characterization, and crystal structures of nickel(II) complexes derived from related compounds have been reported, showcasing their potential in creating nanomaterials with unique properties (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Antibacterial Activity

Studies have also focused on the development and evaluation of compounds for antibacterial activity. This includes assessing minimum inhibitory concentrations against various bacteria, which is critical for identifying new antibiotics or antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Environmental Applications

Related compounds have been investigated for environmental applications, such as the removal of heavy metals from water. Research into the adsorption properties of chemically modified compounds can lead to the development of new materials for water purification (Rahman & Nasir, 2019).

Quality Control and Standardization

The development of quality control methods for new compounds is an essential aspect of pharmaceutical research, ensuring the purity, efficacy, and safety of potential medications. This includes the establishment of analytical techniques for the identification, impurity determination, and quantitative analysis of compounds (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S/c1-18-6-8-19(9-7-18)17-32-24-16-27(23-5-3-2-4-22(23)24)15-14-26-25(29)20-10-12-21(13-11-20)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVSZWXYHJSFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2868915.png)

![4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2868925.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2868927.png)

![N-[2-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2868928.png)

![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2868936.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868938.png)